![molecular formula C21H18ClN3O4S B12193761 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12193761.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a unique combination of indole, furan, and thiazolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and thiazolidine groups through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with indole and thiazolidinedione structures exhibit significant anticancer properties. The presence of the chloro group and the thiazolidine ring enhances the interaction with biological targets involved in cancer cell proliferation.
- A study demonstrated that derivatives of thiazolidinediones can induce apoptosis in cancer cells, suggesting that N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide may also possess similar effects, warranting further investigation into its mechanism of action and efficacy in various cancer types .
-
Anti-inflammatory Properties :
- Compounds containing indole structures have been shown to exhibit anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
- The thiazolidinedione component is also linked to anti-inflammatory activity through the inhibition of pro-inflammatory cytokines .
Case Study: Anticancer Efficacy
In a recent study focusing on indole derivatives, researchers synthesized a series of compounds similar to this compound. These compounds were tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induced apoptosis in cancer cells | |
Anti-inflammatory | Reduced levels of pro-inflammatory cytokines | |
Antioxidant | Scavenging free radicals |
Pharmacological Insights
The pharmacological profile of this compound suggests it may interact with multiple biological pathways:
-
Mechanism of Action :
- The compound may inhibit specific enzymes involved in tumor progression and inflammatory processes.
- Interaction with nuclear receptors has been suggested as a possible pathway through which it exerts its biological effects.
-
Potential Side Effects :
- While promising, further studies are necessary to evaluate the toxicity profiles and side effects associated with this compound.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure that combines indole and thiazolidine moieties, which are known for their diverse biological activities. The molecular formula is C18H18ClN3O3S, with a molecular weight of approximately 385.87 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃O₃S |
Molecular Weight | 385.87 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indole derivative and the thiazolidine core. Key synthetic routes may include:
- Preparation of Indole Derivative : This involves chlorination and subsequent alkylation.
- Formation of Thiazolidine Core : Achieved through cyclization reactions.
- Final Coupling : The indole derivative is coupled with the thiazolidine core under controlled conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical metabolic pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : Compounds derived from thiazolidine have demonstrated IC50 values in the micromolar range against cancer cells such as A549 (lung cancer) and HeLa (cervical cancer) .
Antimicrobial Activity
Thiazolidine derivatives have also shown promising antimicrobial properties:
- Antifungal Activity : Some studies report effective inhibition against fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating potential for therapeutic applications .
Study 1: Anticancer Efficacy
A study published in MDPI evaluated various thiazolidine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited selective toxicity towards rapidly dividing cancer cells while sparing normal cells .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related compounds, revealing moderate to high selectivity against COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests potential applications in treating inflammatory conditions.
Properties
Molecular Formula |
C21H18ClN3O4S |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C21H18ClN3O4S/c22-14-3-4-17-16(10-14)13(12-24-17)5-7-23-19(26)6-8-25-20(27)18(30-21(25)28)11-15-2-1-9-29-15/h1-4,9-12,24H,5-8H2,(H,23,26)/b18-11- |
InChI Key |
CPUNJYQOCVGGSB-WQRHYEAKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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